molecular formula C11H8ClNS B8369289 2-But-3-ynyl-4-chloro-benzo[d]thiazole

2-But-3-ynyl-4-chloro-benzo[d]thiazole

Cat. No.: B8369289
M. Wt: 221.71 g/mol
InChI Key: RKVUWILVMPRBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-But-3-ynyl-4-chloro-benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a 4-chloro group and a but-3-ynyl side chain. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a critical pharmacophore in medicinal chemistry due to its electronic versatility and capacity for diverse biological interactions . The but-3-ynyl group introduces an alkyne functionality, which may enable click chemistry modifications or influence metabolic stability .

Properties

Molecular Formula

C11H8ClNS

Molecular Weight

221.71 g/mol

IUPAC Name

2-but-3-ynyl-4-chloro-1,3-benzothiazole

InChI

InChI=1S/C11H8ClNS/c1-2-3-7-10-13-11-8(12)5-4-6-9(11)14-10/h1,4-6H,3,7H2

InChI Key

RKVUWILVMPRBCX-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=NC2=C(S1)C=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Analogues

The compound’s activity and reactivity can be contextualized by comparing it to structurally related thiazole derivatives (Table 1). Key analogues include:

Compound Name Substituents/Modifications Biological Activities Synthesis Method Key Findings References
2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile Benzo[d]thiazole, 4-chlorophenyl, acrylonitrile Antioxidant (DPPH assay) Coupling with 4-chlorobenzene diazonium chloride 3× potency vs. ascorbic acid
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Thiazole, 2,4-dichlorobenzamide Anti-inflammatory, analgesic Amidation of thiazole with dichlorobenzoyl chloride High COX-2 inhibition
2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazol-3-ium chloride Thiazole, 4-chlorobenzyl, tert-butyl Antimicrobial (in vitro) Alkylation of 2-aminothiazole Broad-spectrum activity against Gram+ bacteria
2-But-3-ynyl-4-chloro-benzo[d]thiazole Benzo[d]thiazole, 4-Cl, but-3-ynyl Inferred: Antimicrobial, anticancer Proposed: Alkyne-thiol coupling Predicted: Enhanced metabolic stability

Key Comparative Insights

Electronic and Steric Effects: The 4-chloro group in 2-But-3-ynyl-4-chloro-benzo[d]thiazole aligns with derivatives like 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide, where chloro substituents enhance electron-deficient character, improving interactions with enzymatic targets (e.g., COX-2) .

Biological Activity Trends: Chloro-substituted thiazoles (e.g., ) consistently show enhanced antimicrobial and antioxidant activities compared to non-halogenated derivatives. The 4-chloro group may disrupt bacterial cell membranes via hydrophobic interactions . Alkyne-bearing thiazoles (e.g., triazole-linked derivatives in ) demonstrate improved pharmacokinetic profiles due to metabolic resistance, suggesting similar advantages for the target compound .

Synthetic Accessibility :

  • Thiazole cores are typically synthesized via Hantzsch or Gewald reactions . The but-3-ynyl group may require alkyne-thiol "click" coupling, a method validated for triazole-thiazole hybrids .

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